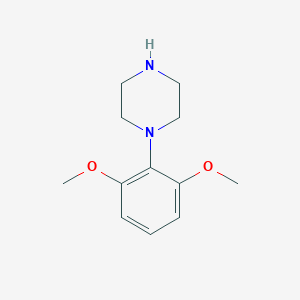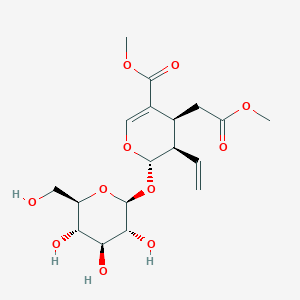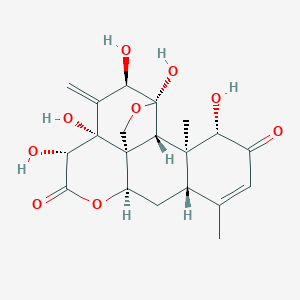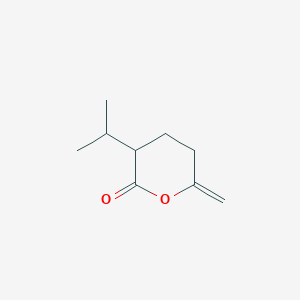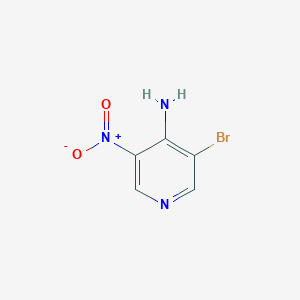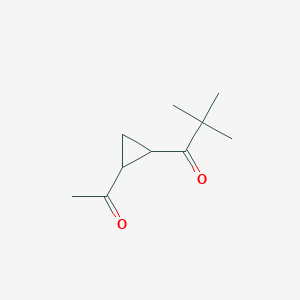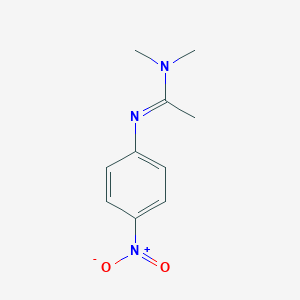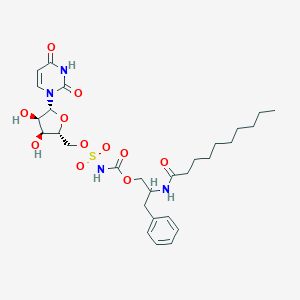
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine, also known as DAPSU, is a modified nucleoside that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a uridine derivative that has been synthesized with the addition of a decanoylamino-phenylpropyloxycarbonyl-sulfonyl group. DAPSU has shown promising results in various studies, demonstrating its potential as a valuable tool for biochemical and physiological research.
Mécanisme D'action
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine works by selectively inhibiting the activity of certain enzymes, including uridine-cytidine kinase and cytidine deaminase. These enzymes play a critical role in various cellular processes, including RNA synthesis and translation. By inhibiting the activity of these enzymes, this compound can disrupt these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antiviral properties, inhibiting the replication of certain viruses. This compound has also been shown to have antitumor properties, inhibiting the growth and proliferation of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, allowing for the selective disruption of various cellular processes. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, there are also limitations associated with the use of this compound. Its synthesis process is complex and time-consuming, making it difficult to produce in large quantities. Additionally, this compound has a relatively short half-life, limiting its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research involving 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine. One area of interest is the development of this compound analogs with improved properties, such as increased potency or longer half-life. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research. Finally, the use of this compound in combination with other therapeutic agents may hold promise for the treatment of certain diseases.
Méthodes De Synthèse
The synthesis of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine involves the use of a multi-step process. The starting material is uridine, which is modified through a series of chemical reactions to produce the final product. The synthesis process involves the use of various reagents, including decanoyl chloride, triethylamine, and N-hydroxysuccinimide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have antiviral, antitumor, and anti-inflammatory properties. This compound has also been used as a tool for studying various cellular processes, including RNA synthesis and translation. Its ability to selectively inhibit the activity of certain enzymes has made it a valuable tool for studying the role of these enzymes in various biological processes.
Propriétés
Numéro CAS |
149970-64-9 |
|---|---|
Formule moléculaire |
C29H42N4O11S |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
[2-(decanoylamino)-3-phenylpropyl] N-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C29H42N4O11S/c1-2-3-4-5-6-7-11-14-23(34)30-21(17-20-12-9-8-10-13-20)18-42-29(39)32-45(40,41)43-19-22-25(36)26(37)27(44-22)33-16-15-24(35)31-28(33)38/h8-10,12-13,15-16,21-22,25-27,36-37H,2-7,11,14,17-19H2,1H3,(H,30,34)(H,32,39)(H,31,35,38)/t21?,22-,25-,26-,27-/m1/s1 |
Clé InChI |
UADKHKLHAYUHAB-UHFDHVSFSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
SMILES canonique |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Autres numéros CAS |
165307-53-9 |
Synonymes |
5'-O-(((2-decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine PP55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



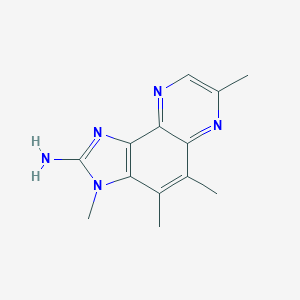
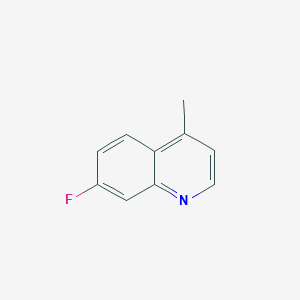
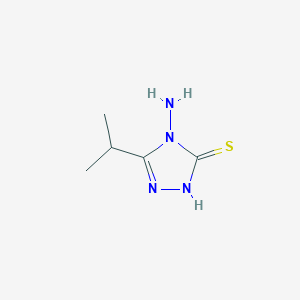
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
